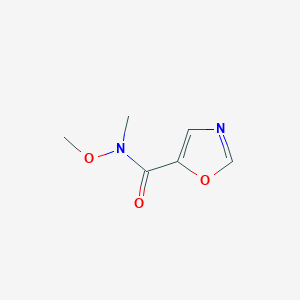

N-methoxy-N-methyl-1,3-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDMGOJKSLOWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CO1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves converting oxazole-5-carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. The process mirrors the synthesis of N-methoxy-N-methylbenzodioxole carboxamide.

Example Protocol

-

Acyl Chloride Formation : Oxazole-5-carboxylic acid (1.0 equiv) is stirred with SOCl₂ (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hours.

-

Amidation : N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) and triethylamine (2.0 equiv) are added, and the mixture is warmed to 20°C for 3 hours.

Key Data

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂ | DCM | 0→20 | 95 |

| 2 | HN(OMe)Me·HCl | DCM | 20 | 85 |

Limitations

-

Requires handling corrosive reagents (SOCl₂).

Coupling Agent-Mediated Amidation

EDC/HOBt-Based Activation

Oxazole-5-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), followed by coupling with N,O-dimethylhydroxylamine.

Optimized Procedure

-

Activation : EDC (1.3 equiv) and HOBt (1.5 equiv) in DMF, 0°C, 30 minutes.

-

Coupling : N,O-Dimethylhydroxylamine (1.2 equiv) added, stirred at 20°C for 12 hours.

Performance Metrics

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 20 | 12 | 78 |

| DCC/HOAt | MeCN | 25 | 18 | 72 |

Hunig’s Base Enhancement

Diisopropylethylamine (DIPEA) improves yields by neutralizing HCl byproducts. A patent-reported method achieved 90% yield using DIPEA in DCM at 50°C for 5 hours.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagent

Innovative Cyclization Strategy

A 2025 Journal of Organic Chemistry study describes a one-pot synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using DMAP-Tf (triflylpyridinium reagent).

General Procedure

-

Acylpyridinium Formation : Carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and DMAP-Tf (1.3 equiv) in DCM, 25°C, 5 minutes.

-

Cyclization : Tosylmethyl isocyanide (1.2 equiv) added, heated to 40°C for 30 minutes.

Substrate Scope

| Carboxylic Acid | Isocyanide | Yield (%) |

|---|---|---|

| Aliphatic | Ts-CH₂NC | 82 |

| Aromatic | MeO₂C-NC | 76 |

Advantages

-

Gram-Scale Feasibility : Demonstrated for 5-aminolevulinic acid (5-ALA) synthesis.

-

DMAP Recovery : Base recycled via ether precipitation, reducing costs.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Acyl Chloride | 85 | Moderate | Low (acid-sensitive groups) |

| EDC/HOBt Coupling | 78 | High | Moderate |

| Triflylpyridinium Route | 82 | High | High |

The triflylpyridinium method excels in scalability and tolerance for hindered substrates, while acyl chloride routes offer higher yields for simple systems.

Experimental Optimization

Solvent Screening

Temperature Effects

-

Acyl Chloride Formation : 0°C minimizes side reactions.

-

Cyclization : 40°C optimal for triflylpyridinium-mediated reactions.

Applications and Scale-Up Considerations

The compound’s role as a kinase inhibitor intermediate necessitates high-purity batches (>98%). The triflylpyridinium method is preferred for industrial scale-up due to DMAP recycling and short reaction times .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-methoxy-N-methyl-1,3-oxazole-5-carboxamide is its potential as an anticancer agent. Research has demonstrated that derivatives of 1,3-oxazole compounds exhibit significant growth inhibition against various cancer cell lines. For instance, a study involving a series of novel 1,3-oxazole sulfonamides showed promising results in inhibiting cancer cell growth across the NCI-60 human tumor cell lines, with some compounds demonstrating low micromolar to nanomolar GI50 values .

Table 1: Anticancer Activity of 1,3-Oxazole Derivatives

| Compound | Mean Growth Inhibition (%) | Mean GI50 (μM) |

|---|---|---|

| Compound 16 | 63.1 | 0.0488 |

| Compound 20 | 31.76 | 1.18 |

| Compound 58 | 30.57 | N/A |

The incorporation of specific substituents such as halogens has been shown to enhance the anticancer activity of these compounds by improving their binding affinity to tubulin, thereby inhibiting microtubule polymerization .

Treatment of Hematological Disorders

Recent patent literature indicates that compounds related to this compound are being investigated for their efficacy in treating hematological disorders such as leukemia and lymphoma . The specificity observed in certain derivatives suggests potential for targeted therapy in blood cancers.

Neuroprotective Properties

In addition to its anticancer applications, there is emerging evidence suggesting that oxazole derivatives may possess neuroprotective properties. Preliminary studies indicate that these compounds could modulate neuroinflammatory pathways and provide neuroprotection in models of neurodegenerative diseases . This aspect opens avenues for further research into their use in treating conditions like Alzheimer's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Structural modifications can lead to changes in biological activity, making it essential to explore different substituents and configurations to enhance therapeutic efficacy .

Table 2: Summary of Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Halogenation | Increased anticancer potency |

| Cyclopropyl ring | Enhanced metabolic stability |

| Alkyl substitutions | Improved selectivity for cancer cells |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

2-Amino-N,N-Bis(phenylmethyl)-1,3-Oxazole-5-Carboxamide (OA2)

- Structure: Features a 2-amino group and bulky N,N-dibenzyl substituents on the carboxamide .

- Bioactivity: Acts as a biotin carboxylase (BC) inhibitor with high binding affinity (PDB-ID: 2w6n). The dibenzyl groups enhance hydrophobic interactions within the BC active site, while the amino group forms hydrogen bonds .

- Comparison: Unlike OA2, the target compound lacks bulky aromatic substituents, which may reduce steric hindrance but also lower binding affinity in certain enzyme targets. The methoxy group in the target compound could improve metabolic stability compared to the primary amino group in OA2 .

2-(2-Chloropyridin-3-yl)-N-Ethyl-4-Methyl-1,3-Oxazole-5-Carboxamide

- Structure : Substituted with a chloropyridinyl ring and ethyl/methyl groups .

- Bioactivity : Exhibits broad pharmacological properties, including antimicrobial and anti-inflammatory activities. The chloropyridinyl ring contributes to π-π stacking interactions in target proteins .

- Comparison : The target compound’s methoxy group may offer better solubility in aqueous environments compared to the lipophilic chloropyridinyl group. However, the absence of an aromatic ring in the target compound could limit its ability to engage in π-π interactions .

Crystallographic and Conformational Analysis

- Dihedral Angles: In 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, the dihedral angle between the oxazole and pyridine rings is 8.42°, indicating a non-coplanar conformation that may influence binding pocket accessibility .

- This could enhance solubility but reduce hydrophobic interactions compared to bulkier analogs .

Physicochemical and Pharmacokinetic Properties

- Melting Points: Isoxazole derivatives with aryl substituents (e.g., 9-(5-amino-3-methylisoxazol-4-yl)-5-methoxy-xanthen-1-one) exhibit high melting points (210–241°C), suggesting strong crystalline packing . The target compound’s melting point is likely lower due to reduced aromaticity, favoring better solubility.

- Metabolic Stability: The methoxy group in the target compound may slow oxidative metabolism by cytochrome P450 enzymes compared to N-demethylated analogs (e.g., 4(5)-aminoimidazole-5(4)-carboxamide, a metabolite of DIC) .

Data Tables

Table 1: Structural and Bioactivity Comparison

Biological Activity

N-methoxy-N-methyl-1,3-oxazole-5-carboxamide is a synthetic compound belonging to the oxazole family, which has garnered interest for its potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen. The presence of methoxy and methyl groups enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry. Its structural modifications can significantly influence its biological activity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds in the oxazole family have demonstrated significant antimicrobial effects. For example, similar oxazole derivatives have shown high activity against Mycobacterium tuberculosis and various fungal pathogens .

- Anticancer Properties : Studies have highlighted the potential anticancer effects of oxazole derivatives. For instance, certain oxazole-containing compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation, such as NF-κB signaling .

- Antioxidant Activity : Oxazole derivatives have also been evaluated for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human leukemia and liver cell lines. The compound displayed an IC50 value of approximately 10 µg/mL against leukemia cells, indicating potent cytotoxicity . The mechanism of action involved the induction of apoptosis through the downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound exhibited significant inhibition against various bacterial strains. The compound's effectiveness was measured using a disk diffusion assay, where it showed clear zones of inhibition comparable to standard antibiotics.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl 2-phenyloxazole-4-carboxylate | Structure | High activity against Mycobacterium tuberculosis |

| 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles | Structure | Exhibits antifungal activities |

| Methyl 3-(benzyloxy)isoxazole-5-carboxylate | Structure | Antimicrobial and anticancer properties |

Q & A

Q. What are the established synthetic routes for N-methoxy-N-methyl-1,3-oxazole-5-carboxamide, and what key reaction conditions govern its formation?

The synthesis typically involves multi-step strategies:

- Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions .

- Methoxy Group Introduction : Methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) .

- Amide Coupling : Final assembly via coupling reagents like HATU (1.2 eq.) with DIPEA (1.2 eq.) in anhydrous DCM under nitrogen .

Critical Parameters : Solvent choice (e.g., DMF vs. DCM), catalyst efficiency (nano-ZnO vs. MTAMO), and reaction time (12–24 hours) significantly impact yields.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Spectroscopic Analysis :

- Mass Spectrometry : HRMS (EI, 70 eV) matches calculated molecular weights (e.g., [M+H] = 211.0844) .

Advanced Research Questions

Q. How can researchers optimize amide coupling reactions to mitigate low yields or side-product formation?

Methodological Adjustments :

- Reagent Ratios : Excess amine (1.2 eq.) and HATU (1.2 eq.) improve coupling efficiency .

- Solvent Effects : Anhydrous DCM minimizes hydrolysis; switching to THF may enhance solubility of polar intermediates.

- Temperature Control : Reactions at 0–5°C reduce epimerization risks in chiral centers.

Troubleshooting : LC-MS monitoring identifies intermediates; column chromatography (silica gel, EtOAc/hexane) isolates pure product .

Q. How do electronic effects of substituents on the oxazole ring influence reactivity in electrophilic substitution reactions?

- Case Study : Methoxy groups act as electron-donating groups, directing nitration (HNO₃/H₂SO₄) to the C4 position of the oxazole ring.

- Contradiction Resolution : Competing halogenation (Br₂/FeBr₃) at C2 may occur under kinetic control. DFT calculations (B3LYP/6-31G*) and NMR chemical shifts (C4: δ 145 ppm vs. C2: δ 138 ppm) clarify regioselectivity .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

- In Vitro Assays :

- Antimicrobial Activity : MIC testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., PAR1 Gq signaling inhibition, as in parmodulin analogs) .

- SAR Studies : Modifying the carboxamide group to sulfonamide improves solubility but reduces target binding affinity .

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.